molecular formula C32H12CuN8O12S4.4Na<br>C32H12CuN8Na4O12S4 B12099799 Copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt CAS No. 68239-53-2

Copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt

Cat. No.: B12099799
CAS No.: 68239-53-2
M. Wt: 984.3 g/mol
InChI Key: VKQSKQDKPZZMDU-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt is a complex organic compound with the molecular formula C₃₂H₁₂CuN₈O₁₂S₄Na₄. It is a derivative of copper phthalocyanine, a well-known blue pigment, and is characterized by the presence of four sulfonic acid groups, each neutralized by a sodium ion. This compound is widely used in various applications due to its unique chemical and physical properties, including its stability, solubility in water, and vibrant color.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt typically involves the sulfonation of copper phthalocyanine The process begins with the reaction of phthalic anhydride, urea, and copper chloride to form copper phthalocyanineThe final step involves neutralizing the sulfonic acid groups with sodium hydroxide to form the tetrasodium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and stringent quality control measures ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic structure and color properties.

    Reduction: Reduction reactions can alter the oxidation state of the copper center, affecting the compound’s stability and reactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered color properties, while substitution reactions can yield a variety of functionalized phthalocyanine derivatives .

Scientific Research Applications

Copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes electronic excitation, leading to the formation of singlet oxygen and other reactive species. These reactive oxygen species can induce oxidative damage to cellular components, making the compound effective in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Copper phthalocyanine: The parent compound without sulfonic acid groups, used primarily as a pigment.

    Nickel phthalocyanine-tetrasulfonic acid tetrasodium salt: A similar compound with nickel instead of copper, used in similar applications but with different electronic properties.

    Iron phthalocyanine-tetrasulfonic acid tetrasodium salt: Another similar compound with iron, used as a catalyst in various chemical reactions.

Uniqueness

Copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt is unique due to its combination of stability, solubility in water, and vibrant color. The presence of sulfonic acid groups enhances its solubility and allows for a wider range of applications compared to the parent compound. Additionally, the copper center provides specific electronic properties that make it suitable for use in catalysis and photodynamic therapy .

Properties

CAS No.

68239-53-2

Molecular Formula

C32H12CuN8O12S4.4Na
C32H12CuN8Na4O12S4

Molecular Weight

984.3 g/mol

IUPAC Name

copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate

InChI

InChI=1S/C32H16N8O12S4.Cu.4Na/c41-53(42,43)13-1-5-17-21(9-13)29-34-25(17)33-26-18-6-2-15(55(47,48)49)11-23(18)31(35-26)40-32-24-12-16(56(50,51)52)4-8-20(24)28(39-32)38-30-22-10-14(54(44,45)46)3-7-19(22)27(36-29)37-30;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;;/q-2;+2;4*+1/p-4

InChI Key

VKQSKQDKPZZMDU-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.